1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine is an organic compound characterized by a piperazine ring that is substituted with a thiophene ring and a bromophenyl group. This compound has garnered attention in medicinal chemistry and materials science due to its unique structural features, which allow for various applications in scientific research. It is classified as a heterocyclic compound, specifically a piperazine derivative, and has the chemical identifier 1050909-79-9.
The compound can be synthesized through various methods, primarily involving the formation of the thiophene ring followed by bromination and coupling with piperazine. It is also commercially available from chemical suppliers, which facilitates its use in research and development.
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine falls under several classifications:
The synthesis of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine typically involves three main steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and catalyst selection to ensure high yields and purity of the final product. Each step may involve purification techniques such as chromatography to isolate intermediates effectively.
The molecular formula of 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine is C14H16BrN2S. Its structure features:
The compound's molecular weight is approximately 320.25 g/mol. The presence of the bromine atom significantly influences its electronic properties and reactivity.
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine can participate in several chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in materials science.
The mechanism of action for 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine primarily relates to its interactions with biological targets. Its ability to bind to various receptors makes it a candidate for drug development aimed at neurological disorders.
Upon binding to target receptors, the compound may modulate signaling pathways that are crucial for therapeutic effects. The specific interactions depend on the structural features of the compound and its substituents.
Research indicates that piperazine derivatives often exhibit significant biological activity due to their ability to mimic neurotransmitters or interact with receptor sites in the nervous system .
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the compound .
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine has several notable applications:
This method enables direct coupling between aryl halides and piperazine derivatives under palladium catalysis. For 1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine, the approach involves reacting 5-(4-bromophenyl)thiophene-2-carbaldehyde with N-Boc-piperazine, followed by deprotection. Key catalysts include BINAP-derived palladium complexes (e.g., Pd₂(dba)₃/BINAP), which facilitate C–N bond formation at 80–100°C in toluene. Yields typically reach 75–92% with low catalyst loadings (0.5–2 mol%) [3]. The reaction tolerates the thiophene ring’s moderate electron deficiency but requires anhydrous conditions to prevent piperazine hydrolysis. Post-coupling, reductive amination with the aldehyde group completes the synthesis.
Copper-catalyzed Ullmann–Goldberg reactions provide a lower-cost alternative for attaching the 4-bromophenyl group to piperazine. Using CuI/1,10-phenanthroline systems in DMSO at 110–130°C, 1-bromo-4-iodobenzene couples efficiently with N-protected piperazines. This method avoids expensive palladium catalysts but requires higher temperatures, potentially leading to thiophene ring decomposition (5–15% yield loss). Recent optimizations using microwave irradiation reduce reaction times from 48 h to 8 h, improving yields to 68–85% [3].
Table 1: Compound Identification Data
Compound Name | Molecular Formula | SMILES Notation | Key Identifiers |
---|---|---|---|
1-{[5-(4-Bromophenyl)thiophen-2-yl]methyl}piperazine | C₁₅H₁₇BrN₂S | C1CN(CCN1)CC2=CC=C(S2)C3=CC=C(C=C3)Br | InChIKey: XKPVNORDQKPEBW-UHFFFAOYSA-N [2] |
Table 2: Pd- vs. Cu-Catalyzed Coupling Performance
Method | Catalyst System | Temperature (°C) | Yield Range (%) | Reaction Time (h) | Key Limitation |
---|---|---|---|---|---|
Buchwald–Hartwig | Pd₂(dba)₃/XPhos | 80–100 | 75–92 | 12–24 | Pd cost; Boc deprotection step |
Ullmann–Goldberg | CuI/trans-1,2-Diaminocyclohexane | 110–130 | 68–85 | 8–48* | Thiophene instability at >120°C |
Reduced via microwave assistance |
Electron-withdrawing groups (e.g., aldehydes, nitro) at the thiophene C5 position activate the ring for SNAr. Reacting 5-nitro-2-(chloromethyl)thiophene with N-(4-bromophenyl)piperazine in DMF/K₂CO₃ affords the target compound in >80% yield at 60°C. The reaction proceeds via Meisenheimer complex formation, with the nitro group’s −R effect facilitating nucleophilic displacement. Critically, alkylation occurs selectively at the thiophene’s C2-methyl position rather than the piperazine nitrogen due to steric and electronic factors [4].
The Mannich reaction enables direct C–C bond formation between the thiophene and piperazine moieties. A three-component condensation of 5-(4-bromophenyl)thiophene-2-carbaldehyde, piperazine, and formaldehyde in ethanol generates the methylene bridge. Optimized conditions use 37% aqueous formaldehyde and catalytic acetic acid at 25°C, achieving 70–78% yields after 24 h. This method avoids pre-functionalized substrates but requires strict pH control (pH 5–6) to suppress dialkylation byproducts [1] [4].
Table 3: SNAr vs. Mannich Reaction Metrics
Parameter | SNAr Approach | Mannich Approach |
---|---|---|
Key Intermediate | 5-Nitro-2-(chloromethyl)thiophene | 5-(4-Bromophenyl)thiophene-2-carbaldehyde |
Reaction Conditions | DMF, K₂CO₃, 60°C, 8 h | EtOH, H₂O, CH₂O, 25°C, 24 h |
Yield | 80–85% | 70–78% |
Byproduct Formation | <5% (hydrolysis) | 10–15% (dialkylated piperazine) |
Selective N-methylation employs formaldehyde/NaBH₃CN in methanol at 0–5°C, minimizing over-alkylation. The reaction exploits piperazine’s nucleophilicity gradient (secondary amine > tertiary amine), yielding mono-methylated products in >90% selectivity. Alternatively, methyl triflate in CH₂Cl₂ at −78°C achieves quantitative methylation but generates stoichiometric waste. For the target compound, methylation typically precedes thiophene coupling to avoid steric interference [7].
Reductive amination links the bromophenyl-thiophene carbaldehyde with piperazine using NaBH₄ or NaBH₃CN in methanol/tetrahydrofuran (1:1). At pH 7–8 (controlled by AcOH), yields reach 85–93% in 2–4 h. ZnCl₂ (10 mol%) enhances imine formation kinetics, reducing side products from aldehyde reduction (<3%). This method is superior to direct alkylation for avoiding quaternary ammonium salts [7].
Key bottlenecks include:
For Pd-catalyzed steps:
Table 4: Process-Scale Catalyst Performance
Catalyst | Loading (mol%) | Equiv Piperazine | Cycle Number | Average Yield (%) | Cost Index |
---|---|---|---|---|---|
XPhos Pd G3 | 0.5 | 1.1 | 1 | 92 | 100 |
SiliaCat DPP-Pd | 1.0 | 1.2 | 5 | 78 | 35* |
CuI/neocuproine | 5.0 | 2.5 | 1 | 70 | 10 |
Cost per cycle after initial investment |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7